

The Physiological Role of D-Lactic Acid in Mammals: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

D-lactic acid, an enantiomer of the well-known L-lactic acid, has long been considered a minor and even toxic metabolic byproduct in mammals. However, emerging research is revealing a more complex physiological and pathophysiological role for this molecule. Predominantly produced by the gut microbiota and to a lesser extent through endogenous metabolic pathways, **D-lactic acid** is now implicated in a range of processes from metabolic regulation to neurological function and inflammatory signaling. This technical guide provides an in-depth exploration of the production, metabolism, and physiological effects of **D-lactic acid** in mammals, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the multifaceted role of **D-lactic acid**.

Introduction

Lactic acid exists as two stereoisomers: L-lactic acid and **D-lactic acid**. While L-lactic acid is a central player in mammalian energy metabolism, **D-lactic acid** is present at significantly lower concentrations under normal physiological conditions, typically in the nanomolar to micromolar range in the blood.^{[1][2]} For many years, elevated levels of **D-lactic acid** were primarily associated with **D-lactic acidosis**, a serious condition characterized by metabolic acidosis and

encephalopathy, often occurring in individuals with short bowel syndrome or small intestinal bacterial overgrowth (SIBO).^{[3][4]}

Recent advancements in analytical techniques and a growing interest in the gut-organ axis have shed new light on the broader physiological significance of **D-lactic acid**. It is now understood that mammals possess the enzymatic machinery to metabolize **D-lactic acid**, and that this molecule can influence key metabolic and signaling pathways.^{[2][5]} This guide will delve into the current understanding of **D-lactic acid**'s role in mammalian physiology, moving beyond its perception as a simple waste product to that of a bioactive molecule with potential therapeutic implications.

Production and Metabolism of D-Lactic Acid

Sources of D-Lactic Acid

There are two primary sources of **D-lactic acid** in mammals:

- **Exogenous Production (Gut Microbiota):** The vast majority of **D-lactic acid** is produced by the fermentation of undigested carbohydrates by various bacterial species within the gastrointestinal tract.^{[5][6]} Genera such as *Lactobacillus*, *Bifidobacterium*, and *Streptococcus* are known producers of **D-lactic acid**.^[7] In pathological conditions like short bowel syndrome, an overgrowth of these bacteria coupled with increased substrate availability can lead to a dramatic increase in **D-lactic acid** production and absorption.^[3]
- **Endogenous Production (Methylglyoxal Pathway):** Mammalian cells produce small amounts of **D-lactic acid** endogenously through the methylglyoxal pathway.^{[1][2]} This pathway is a detoxification route for methylglyoxal, a reactive dicarbonyl compound formed as a byproduct of glycolysis.

Metabolism of D-Lactic Acid

Contrary to earlier beliefs that **D-lactic acid** is poorly metabolized, mammals possess a specific enzyme for its degradation:

- **D-Lactate Dehydrogenase (D-LDH):** This enzyme, distinct from the L-lactate dehydrogenase (L-LDH), is located on the inner mitochondrial membrane and catalyzes the irreversible oxidation of **D-lactic acid** to pyruvate.^{[8][9]} The highest concentrations of D-LDH are found

in the liver and kidneys, with lower levels in the brain.[9] The conversion of **D-lactic acid** to pyruvate allows it to enter central energy metabolism, including the citric acid cycle and gluconeogenesis.[10]

The metabolism of **D-lactic acid** is, however, significantly slower than that of L-lactic acid.[11] When production exceeds the metabolic capacity, **D-lactic acid** can accumulate in the blood and tissues.

Physiological and Pathophysiological Roles

D-Lactic Acid in Metabolic Regulation

Recent studies have highlighted a potential role for **D-lactic acid** in the regulation of glucose and lipid metabolism:

- **Substrate for Gluconeogenesis and Lipogenesis:** In the liver, **D-lactic acid** can be converted to pyruvate and subsequently serve as a substrate for both gluconeogenesis (glucose production) and lipogenesis (fat synthesis).[10][12] This has led to the hypothesis that excessive **D-lactic acid** from the gut could contribute to hyperglycemia and the development of non-alcoholic fatty liver disease (NAFLD).[13][14]
- **Association with Obesity and Type 2 Diabetes:** Elevated levels of circulating **D-lactic acid** have been observed in obese individuals and mouse models of obesity and diabetes.[10][12] Trapping gut-derived **D-lactic acid** has been shown to improve glucose tolerance and reduce liver fat in obese mice, suggesting a causal link.[10][13]

Neurological Effects of D-Lactic Acid

The most well-documented pathological effect of high **D-lactic acid** levels is neurotoxicity, leading to the symptoms of **D-lactic acidosis**:

- **D-Lactic Acidosis and Encephalopathy:** In conditions of excessive **D-lactic acid** production, its accumulation in the blood can lead to metabolic acidosis and a characteristic encephalopathy with symptoms such as confusion, ataxia, slurred speech, and fatigue.[4][15]
- **Mechanism of Neurotoxicity:** The precise mechanisms of **D-lactic acid**-induced neurotoxicity are still under investigation. A leading hypothesis is the interference with mitochondrial

energy metabolism in the brain.[7][16] **D-lactic acid** may compete with pyruvate and L-lactic acid for transport into mitochondria via monocarboxylate transporters (MCTs), thereby impairing the brain's ability to generate ATP.[16]

D-Lactic Acid as a Signaling Molecule

There is emerging evidence that **D-lactic acid** can act as a signaling molecule, particularly in the context of inflammation:

- **Activation of Inflammatory Pathways:** Studies in bovine cells have shown that **D-lactic acid** can induce the activation of several pro-inflammatory signaling pathways, including PI3K/Akt, p38 MAPK, and ERK1/2, leading to the activation of transcription factors like NF-κB and HIF-1α.[17] This results in the increased expression of inflammatory cytokines such as IL-6.[17]

Quantitative Data

The following tables summarize key quantitative data related to **D-lactic acid** in mammals.

Table 1: Circulating **D-Lactic Acid** Concentrations in Mammals

Species	Condition	D-Lactic Acid Concentration (mM)	Reference(s)
Human	Healthy	0.006 - 0.25	[9]
Human	Short Bowel Syndrome	> 3.0	[9][18]
Human	Diabetic Ketoacidosis	Average 3.82	[9]
Human	Obese Individuals	Significantly higher than lean	[12]
Mouse	Healthy	Undetectable to low μM	[12]
Mouse	High-Fat Diet (Obese)	Significantly elevated	[10][12]
Calf	Healthy	Low μM	[19]
Calf	Diarrheic	Significantly elevated	[19][20]

Table 2: D-Lactate Dehydrogenase (D-LDH) Activity in Rat Tissues

Tissue	D-LDH Activity (relative)	Reference(s)
Liver	High	[9][16]
Kidney	High	[9]
Heart	Low	[16]
Brain	Low	[9][16]

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of **D-lactic acid**.

Quantification of D-Lactic Acid in Biological Samples

Accurate quantification of **D-lactic acid** is crucial and requires methods that can distinguish it from the much more abundant L-lactic acid.

5.1.1. Enzymatic Assay (Colorimetric/Fluorometric)

- Principle: This method utilizes the specific enzyme D-lactate dehydrogenase (D-LDH) to oxidize **D-lactic acid**. The resulting production of NADH or a colored/fluorescent product is measured spectrophotometrically.
- Protocol Outline:
 - Sample Preparation: Deproteinize samples (e.g., serum, plasma, tissue homogenates) using a 10 kDa molecular weight cut-off spin filter or by precipitation with perchloric acid followed by neutralization.
 - Standard Curve Preparation: Prepare a series of **D-lactic acid** standards of known concentrations.
 - Reaction Setup: In a 96-well plate, add the prepared samples and standards.
 - Enzyme Reaction: Add a reaction mix containing D-LDH and a suitable substrate/probe.
 - Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 30-60 minutes).
 - Measurement: Measure the absorbance or fluorescence at the appropriate wavelength.
 - Calculation: Determine the **D-lactic acid** concentration in the samples by comparing their readings to the standard curve.
- Commercial Kits: Several commercial kits are available for the enzymatic determination of **D-lactic acid** (e.g., from Abcam, Sigma-Aldrich).[\[21\]](#)

5.1.2. High-Performance Liquid Chromatography (HPLC)

- Principle: HPLC allows for the separation of D- and L-lactic acid based on their interaction with a chiral stationary phase. Detection can be achieved using various detectors, including UV or mass spectrometry.

- Protocol Outline:
 - Sample Preparation: Deproteinize and filter the samples as described for the enzymatic assay.
 - Chromatographic Separation:
 - Column: Use a chiral column (e.g., Astec CHIROBIOTIC® R).
 - Mobile Phase: An isocratic or gradient mobile phase, typically consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).
 - Flow Rate: Set a constant flow rate.
 - Temperature: Maintain a constant column temperature.
 - Detection:
 - UV Detection: Derivatization of lactic acid may be required to introduce a chromophore.
 - Mass Spectrometry (LC-MS/MS): Provides high sensitivity and specificity without the need for derivatization.
 - Quantification: Quantify the **D-lactic acid** peak by comparing its area to that of a standard curve.[\[22\]](#)

Measurement of D-Lactate Dehydrogenase (D-LDH) Activity

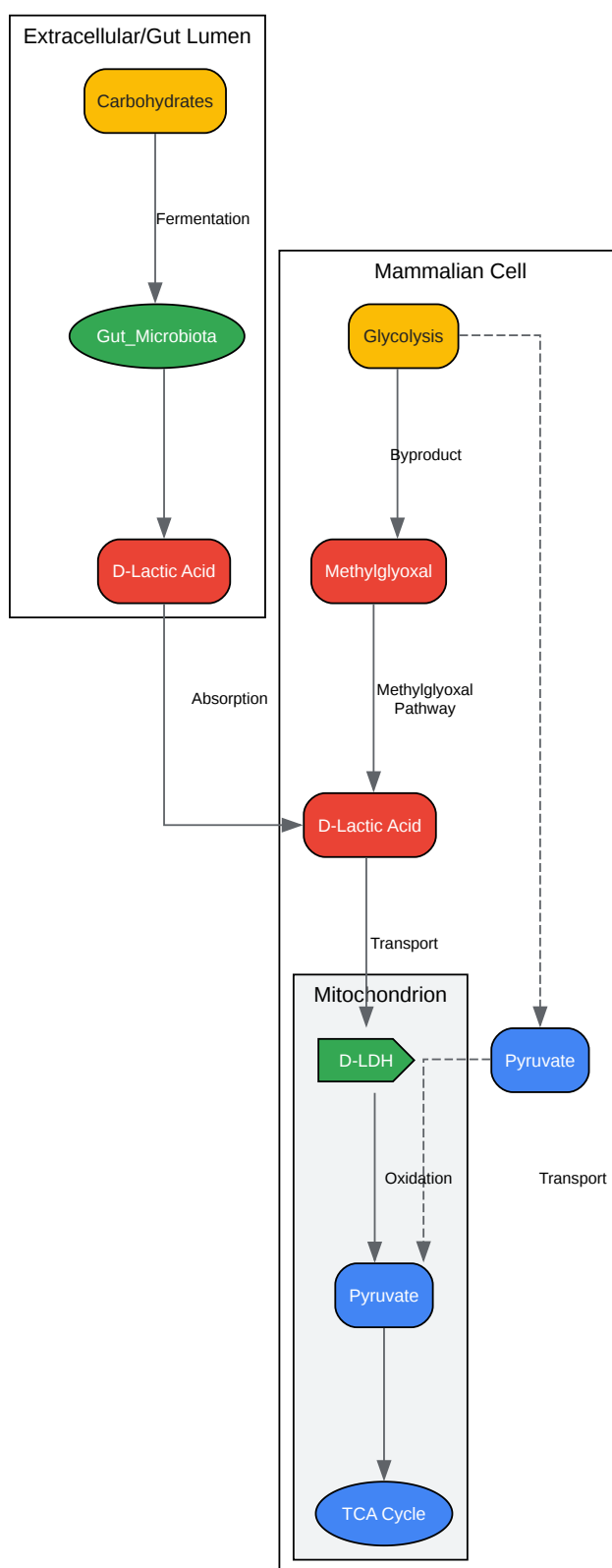
- Principle: D-LDH activity is determined by measuring the rate of D-lactate-dependent reduction of a substrate, such as NAD⁺, or the oxidation of a colorimetric probe.
- Protocol Outline:
 - Tissue Homogenization: Homogenize fresh or frozen tissue samples in a suitable buffer on ice.

- Subcellular Fractionation (Optional): To measure mitochondrial D-LDH activity, isolate mitochondria by differential centrifugation.
- Protein Quantification: Determine the protein concentration of the homogenate or mitochondrial fraction (e.g., using a BCA assay).
- Enzyme Assay:
 - In a cuvette or 96-well plate, add a reaction buffer containing a saturating concentration of **D-lactic acid** and the co-substrate/probe.
 - Initiate the reaction by adding the tissue homogenate or mitochondrial fraction.
 - Monitor the change in absorbance or fluorescence over time at the appropriate wavelength.
- Calculation: Calculate the enzyme activity, typically expressed as nmol/min/mg protein.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key pathways and relationships involving **D-lactic acid**.

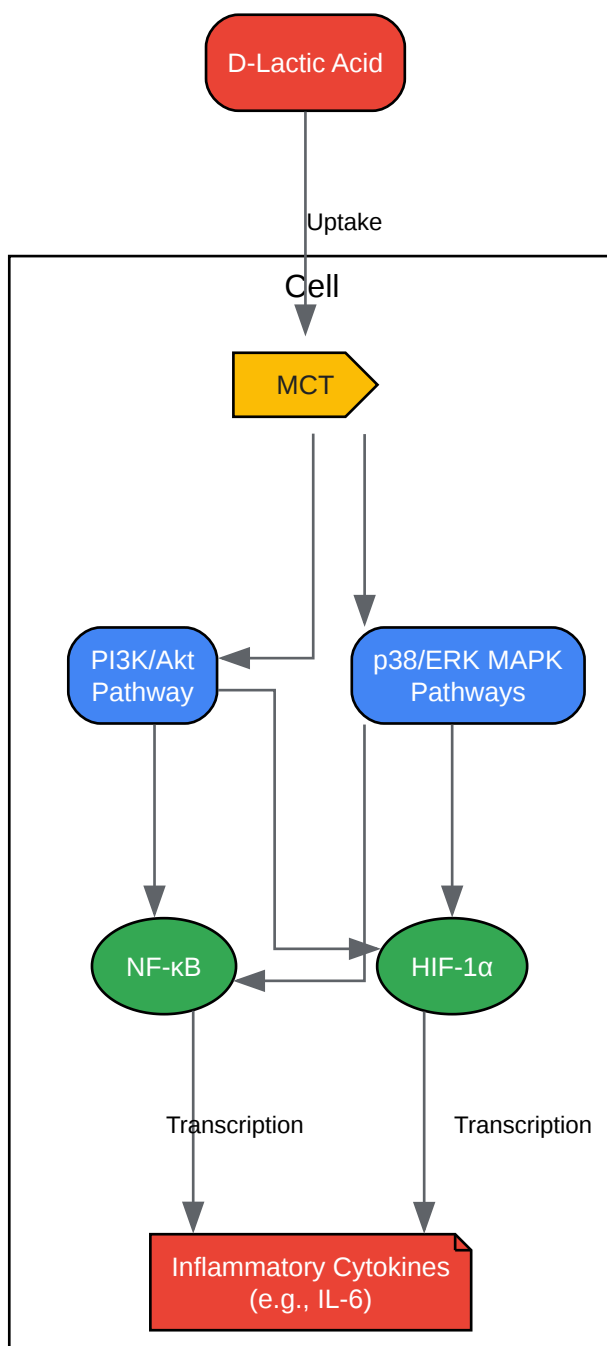
D-Lactic Acid Metabolism and Entry into Central Metabolism



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Figure 1. Production and metabolic fate of **D-lactic acid** in mammals.

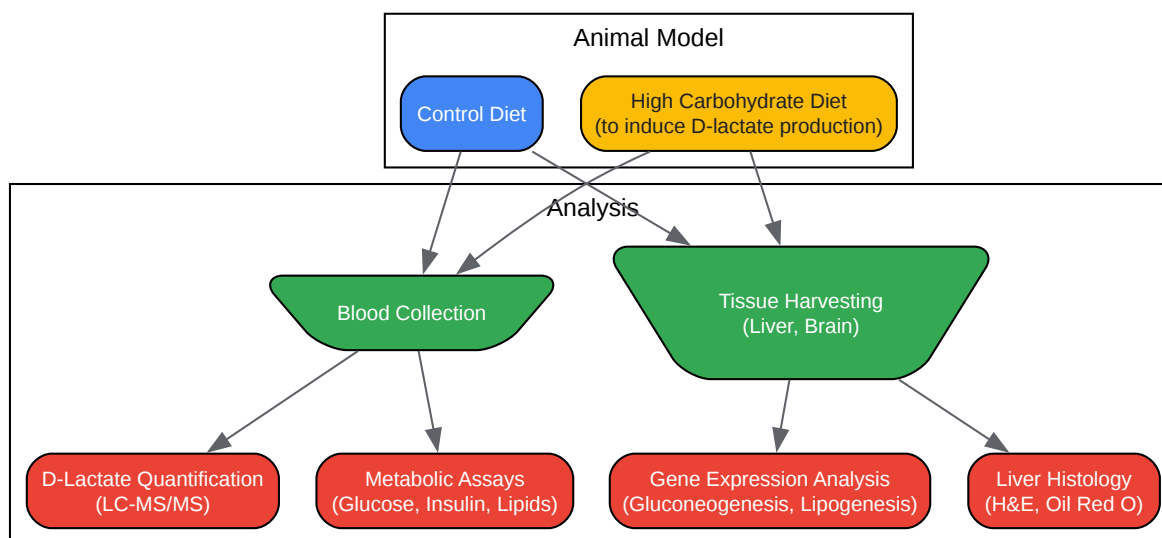
Proposed Inflammatory Signaling Cascade of D-Lactic Acid



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Figure 2. Inflammatory signaling pathways activated by **D-lactic acid**.

Experimental Workflow for Investigating the Metabolic Effects of Gut-Derived D-Lactic Acid



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Figure 3. Workflow for studying metabolic effects of **D-lactic acid**.

Conclusion and Future Directions

The physiological role of **D-lactic acid** in mammals is far more intricate than previously appreciated. While it remains a key factor in the pathology of **D-lactic acidosis**, its involvement in mainstream metabolic regulation and cell signaling is a rapidly evolving field of research. The gut microbiome stands out as the primary modulator of circulating **D-lactic acid** levels, highlighting the importance of the gut-organ axis in health and disease.

For researchers and drug development professionals, several key areas warrant further investigation:

- **Therapeutic Targeting of Gut-Derived D-Lactic Acid:** The development of strategies to modulate the production or absorption of **D-lactic acid** from the gut, such as targeted

probiotics, prebiotics, or intestinal binders, could hold therapeutic potential for metabolic diseases like type 2 diabetes and NAFLD.

- **Elucidation of Signaling Mechanisms:** A deeper understanding of the receptors and downstream signaling pathways activated by **D-lactic acid** in different cell types is needed to fully comprehend its physiological and pathological effects.
- **Role in Neurological Disorders:** Beyond the acute encephalopathy of **D-lactic acidosis**, the potential contribution of chronic, low-grade elevations of **D-lactic acid** to other neurological conditions remains an open question.
- **Development of Advanced Diagnostics:** Continued innovation in rapid and specific assays for **D-lactic acid** will be crucial for both clinical diagnostics and research applications.

In conclusion, **D-lactic acid** is emerging from the shadow of its more famous stereoisomer to be recognized as a significant bioactive molecule. A comprehensive understanding of its physiological role will be essential for developing novel therapeutic strategies for a range of metabolic and inflammatory diseases.

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